molecular formula C7H5NO2S B13644861 Thieno[3,2-b]pyridine-5,7(4H,6H)-dione

Thieno[3,2-b]pyridine-5,7(4H,6H)-dione

Cat. No.: B13644861
M. Wt: 167.19 g/mol
InChI Key: RCXWDGOULJMHOY-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-5,7(4H,6H)-dione is a heterocyclic compound of significant interest in medicinal and agricultural chemistry research. This chemical scaffold serves as a versatile precursor and core structure for developing novel bioactive molecules. Recent studies highlight its promise as a lead compound in creating new fungicides, with derivatives demonstrating potent in vitro activity against plant pathogenic fungi such as C. arachidicola , R. solani , and S. sclerotiorum . The mechanism of action for these antifungal derivatives is suggested to involve the inhibition of nitrogen metabolism and the proteasome pathway, offering a potential new mode of action for crop protection agents . In parallel, the thieno[3,2-b]pyridine scaffold is being explored in neuroscience research. It has been identified as a competent core structure in the development of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . Such compounds are valuable tools for investigating therapeutic applications in conditions like levodopa-induced dyskinesia, pain, and other central nervous system disorders . Researchers can utilize this compound as a key intermediate to build more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

4H-thieno[3,2-b]pyridine-5,7-dione

InChI

InChI=1S/C7H5NO2S/c9-5-3-6(10)8-4-1-2-11-7(4)5/h1-2H,3H2,(H,8,10)

InChI Key

RCXWDGOULJMHOY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CS2)NC1=O

Origin of Product

United States

Preparation Methods

Cyclization via Thiophene-3-carbonitrile Derivatives

A key route involves the preparation of 2-amino-5-substituted thiophene-3-carbonitrile intermediates, which undergo cyclization with urea or thiourea to form the thieno[3,2-b]pyridine core with keto groups at positions 5 and 7.

  • Procedure : A mixture of 2-amino-5-isopropyl-thiophene-3-carbonitrile and urea or thiourea is heated at approximately 180 °C in a sand bath for 4 hours. The reaction mixture solidifies upon cooling, and the product is isolated by filtration and recrystallized from suitable solvents such as dimethylformamide or dioxane.
  • Outcome : This method yields 4-amino-6-isopropyl-5-(2-oxo-propyl)-1H-thieno[2,3-b]pyrimidin-2-one or the corresponding thione derivatives, which are closely related to the target compound.

Grinding Method with Catalytic Acid

An alternative green chemistry approach involves grinding reactants in the presence of a catalytic amount of acetic acid at room temperature.

  • Procedure : Sodium 3-oxoprop-1-en-1-olate derivatives of bromobenzofuran are ground with cyanothioacetamide or 2-cyanoacetohydrazide and catalytic acetic acid until a melt forms. The solid product is then washed and recrystallized.
  • Application : This method is used for synthesizing fused thieno[2,3-b]pyridine derivatives analogous to thieno[3,2-b]pyridine systems, demonstrating mild conditions and solvent-free synthesis.

Reflux in Glacial Acetic Acid

Refluxing thiophene-3-carbonitrile derivatives in glacial acetic acid promotes ring closure and functional group transformations.

  • Procedure : A mixture of 2-amino-5-substituted thiophene-3-carbonitrile and glacial acetic acid is refluxed for 8–12 hours. The reaction mixture is cooled, poured into water, and the precipitate collected.
  • Outcome : This method yields 4,6-diamino-2-isopropyl-3-(2-oxo-propyl)-thieno[2,3-b]pyridine-5-carbonitrile and related compounds, which can be further transformed into the target dione.

Use of Carbon Disulfide and Potassium Hydroxide

For thione derivatives and subsequent keto forms, treatment with carbon disulfide under reflux in ethanolic potassium hydroxide is employed.

  • Procedure : Compound 3 (2-amino-5-substituted thiophene-3-carbonitrile) is refluxed with excess carbon disulfide in ethanolic KOH for 12 hours. Cooling precipitates the product, which is filtered and recrystallized.
  • Significance : This step introduces sulfur functionalities that can be converted into the desired dione structures upon further processing.

Summary of Key Reaction Conditions and Yields

Method Starting Material Conditions Product Type Yield (%) Reference
Cyclization with urea/thiourea 2-Amino-5-isopropyl-thiophene-3-carbonitrile Heated at 180 °C, 4 h, sand bath 4-Amino-thieno[3,2-b]pyridine-5,7-dione Not specified
Grinding with acetic acid Sodium 3-oxoprop-1-en-1-olate + cyanothioacetamide Room temperature, 3–10 min grinding Fused thieno[2,3-b]pyridines Not specified
Reflux in glacial acetic acid 2-Amino-5-substituted thiophene-3-carbonitrile Reflux 8–12 h Diamino-thieno[2,3-b]pyridine derivatives Not specified
Reflux with carbon disulfide Compound 3 (thiophene derivative) Reflux 12 h in ethanolic KOH Thione intermediates Not specified

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Substituted Alkyl Groups

  • 3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione Molecular Formula: C₈H₇NO₂S (vs. C₇H₅NO₂S for the parent compound).
  • 6-Octyl-5H-thieno[3',4':4,5]thieno[2,3-c]pyrrole-5,7(6H)-dione (DTPD) Molecular Formula: C₁₈H₁₈N₂O₂S₂. Key Difference: Incorporates an additional thiophene and pyrrole ring, creating a more extended π-conjugated system. Stability: The twisted morphology of DTPD results in amorphous structures, reducing shelf life compared to planar analogues like pDTBDT-TTEH .

Pyrrolo- and Selenadiazolo-Pyridine-dione Derivatives

  • 6-(4-Acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

    • Molecular Formula : C₁₅H₁₀N₂O₃.
    • Key Difference : Replaces the thiophene ring with a pyrrole moiety, introducing a ketone group at the 4-acetylphenyl position.
    • Applications : Used as a building block in drug discovery; the acetylphenyl group enhances π-stacking interactions in crystal lattices .
  • 1,2,5-Selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione Molecular Formula: C₄H₂N₄O₂Se. Key Difference: Substitution of sulfur with selenium in the heterocyclic core increases polarizability and redox activity. Synthesis: Prepared via fusion of 5,6-diaminouracils with selenium dioxide, yielding 60%–70% efficiency .

Triazolo- and Thiadiazolo-Pyrimidine-diones

  • 4,6-Dimethyl-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline) Molecular Formula: C₆H₆N₆O₂. Reactivity: Methyl groups at the 4-position facilitate thionation at the 7-position using P₄S₁₀ in pyridine, yielding dithionated derivatives . Comparison: Unlike thieno[3,2-b]pyridine-dione, this compound undergoes υ-triazole-thiadiazole rearrangement under thionation, forming stable thiadiazolo-pyrimidinones .

Thieno[2,3-b]pyridine Derivatives

  • Ethyl 2-(aryloxo/arylthio)-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate Key Features: Incorporates cyclopropyl and nitro groups, enhancing electrophilicity for nucleophilic substitution reactions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Rings Synthesis Method Notable Properties/Applications
This compound C₇H₅NO₂S Thiophene + pyridine-dione Skraup reaction or thionation protocols Bioactive precursor, semiconductor material
3-Methylthieno[3,2-b]pyridine-5,7-dione C₈H₇NO₂S 3-methyl group Alkylation/Substitution Enhanced steric effects
6-Octyl-DTPD C₁₈H₁₈N₂O₂S₂ Fused thieno-pyrrole-dione Condensation reactions Amorphous morphology, reduced stability
Selenadiazolo-pyrimidine-dione C₄H₂N₄O₂Se Selenium heteroatom Selenium dioxide fusion High redox activity
4,6-Dimethyl-triazolo-pyrimidine-dione C₆H₆N₆O₂ Triazole + pyrimidine-dione Thionation with P₄S₁₀ Rearrangement to thiadiazolo derivatives

Key Insights from Comparative Studies

  • Electronic Effects : Selenium or sulfur substitutions significantly alter redox properties and conjugation, impacting applications in optoelectronics .
  • Morphology and Stability: Planar structures (e.g., thieno[3,2-b]pyridine-dione) exhibit better crystallinity and shelf life compared to twisted analogues like DTPD .
  • Reactivity : Methyl groups at specific positions (e.g., 4-position in triazolo-pyrimidines) direct thionation reactions, enabling selective functionalization .

Q & A

Basic: What are the standard synthetic protocols for Thieno[3,2-b]pyridine-5,7(4H,6H)-dione?

The synthesis typically involves condensation and cyclization reactions. A common method includes reacting thiophene derivatives with pyridine precursors under reflux in solvents like ethanol or acetonitrile. For example:

  • Step 1 : Condensation of 3-aminothiophene-2-carboxylate with β-ketoesters in the presence of a base (e.g., sodium hydroxide) to form a fused intermediate.
  • Step 2 : Cyclization via acid-catalyzed intramolecular dehydration to yield the dione structure.
    Key parameters include temperature control (70–90°C) and reaction time (8–24 hours). Purity is verified via column chromatography and spectroscopic methods (e.g., NMR, IR) .

Advanced: How can regioselectivity challenges in synthesizing Thieno[3,2-b]pyridine-5,7-dione derivatives be addressed?

Regioselectivity issues arise during functionalization due to competing reactive sites. To mitigate this:

  • Use directed metalation strategies (e.g., lithiation at C-3 using LDA) to install substituents selectively.
  • Employ protecting groups (e.g., Boc for amines) to block undesired positions during electrophilic substitution.
  • Optimize solvent polarity (e.g., DMF for polar intermediates) to stabilize transition states. Recent studies achieved 85% regioselectivity using Pd-catalyzed cross-coupling at C-6 .

Basic: What spectroscopic methods are critical for structural elucidation of Thieno[3,2-b]pyridine-5,7-dione?

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (~3320 cm⁻¹).
  • Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H]+ at m/z 169.18). Crystallography (XRD) is used for absolute configuration determination .

Advanced: How can computational methods predict structure-activity relationships (SAR) for this compound?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., C-2 and C-6 are reactive in electrophilic substitutions).
  • Molecular Docking : Simulates binding to biological targets (e.g., kinase enzymes) using software like AutoDock. Studies show the dione moiety forms hydrogen bonds with ATP-binding pockets.
  • Collision Cross-Section (CCS) Predictions : Correlate molecular shape with bioactivity using tools like MOBCAL .

Basic: What biological screening assays are used to evaluate its bioactivity?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, IC50 values reported in µM ranges).
  • Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli.
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. Data normalization against controls (e.g., doxorubicin) is critical .

Advanced: How do structural modifications (e.g., methyl or methoxy groups) enhance bioactivity?

  • Methyl groups at C-3 increase lipophilicity (logP +0.5), improving membrane permeability (e.g., 3-methyl derivative showed 2x higher cytotoxicity).
  • Methoxy groups at C-6 enhance solubility and H-bonding with targets (e.g., 6-methoxy analog reduced IC50 by 40% in kinase inhibition).
  • Steric effects : Bulky substituents at C-2 can block metabolic degradation, prolonging half-life .

Advanced: What experimental strategies resolve contradictions in reported biological activities?

Discrepancies (e.g., variable IC50 values) may arise from assay conditions or impurity levels. Solutions include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 from ATCC) and culture conditions.
  • Metabolic profiling : LC-MS to identify active metabolites confounding results.
  • Collaborative validation : Multi-lab studies to confirm reproducibility. A 2024 review highlighted batch-to-batch purity (>98%) as critical for consistent data .

Advanced: How does molecular morphology (crystalline vs. amorphous) impact stability and bioactivity?

  • Crystalline forms (e.g., pDTBDT-TTEH) exhibit longer shelf life due to reduced oxidative degradation.
  • Amorphous forms (e.g., pDTBDT-DTPD) show faster dissolution rates, enhancing bioavailability.
  • Morphology control : Achieved via solvent annealing (e.g., THF vapor) or additives (e.g., PVP). XRD and DSC are used to characterize phases .

Basic: What are the key challenges in scaling up synthesis for research applications?

  • Low yields : Optimize stoichiometry (e.g., 1.2:1 molar ratio for cyclization steps).
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Safety : Handle nitrating agents (e.g., N2O5) in fume hoods with quenching protocols .

Advanced: How can stereochemical outcomes be controlled in diastereomeric derivatives?

  • Chiral auxiliaries : Use (R)-BINOL to induce enantioselectivity in Pd-catalyzed couplings.
  • Asymmetric hydrogenation : Employ Ru-BINAP catalysts for >90% ee.
  • Crystallization-induced diastereomer resolution : Separate isomers using hexane/ethyl acetate gradients. A 2022 study achieved 98% de via Zn-mediated desulfurization .

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